3-(Iodomethyl)pyridine
Overview
Description
3-(Iodomethyl)pyridine hydriodide is a halogenated heterocyclic building block .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are efficient synthesis methods reported for imidazole and pyrimidine derivatives .Molecular Structure Analysis
The molecular formula of this compound is C6H6IN . The InChI string is InChI=1S/C6H6IN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 . The Canonical SMILES is C1=CC(=CN=C1)CI .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical and Chemical Properties Analysis
The molecular weight of this compound is 219.02 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 218.95450 g/mol . The Topological Polar Surface Area is 12.9 Ų .Scientific Research Applications
Synthesis and Structural Analysis
- 3-(3'-Pyridinyloxymethyl)pyridine, a derivative of 3-(Iodomethyl)pyridine, has been prepared through a reaction of 3-hydroxymethylpyridine with 3-bromopyridine. The product has been studied for its polarographic properties and structural characterization (Attalla, Burnett, & Summers, 1985).
Interaction with Other Chemical Compounds
- Studies on 5-trifluoromethyl-pyridine-2-thione interacting with molecular iodine have provided insights into the formation of n–σ* complexes and the resulting crystal structure of new salts, indicating the relevance of pyridine derivatives in complex formation and structural analysis (Chernov'yants et al., 2011).
Environmental Applications
- Research on the degradation of pyridine in drinking water using a dielectric barrier discharge system highlights the potential of pyridine derivatives in environmental applications, especially in the treatment of water contaminated with nitrogen heterocyclic compounds (Li et al., 2017).
Pharmaceutical and Biological Research
- Studies of 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit for bipolar host materials in phosphorescent organic light-emitting diodes (PhOLEDs) demonstrate the utility of pyridine derivatives in the development of electronic and photonic devices (Li, Li, Liu, & Jin, 2016).
Chemistry of Metal Complexes
- Rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands have been synthesized and characterized, showing the significance of pyridine derivatives in the study of metal-ligand interactions and their photophysical properties (Salassa et al., 2008).
Catalysis and Material Science
- The synthesis and characterization of fluorescent polyphenol species derived from methyl substituted aminopyridine based Schiff bases indicate the role of pyridine derivatives in the field of material science, particularly in the development of electronic, opto-electronic, and photovoltaic applications (Kaya, Yıldırım, & Avci, 2010).
Safety and Hazards
Future Directions
There is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . There is also a need for more attention to the enantioselective LSF of pyridine-containing drugs .
Properties
IUPAC Name |
3-(iodomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLQALFLQMRSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376671 | |
Record name | 3-(iodomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142179-84-8 | |
Record name | 3-(iodomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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